molecular formula C17H16ClN5O5S B2915641 1-((4-chlorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide CAS No. 946281-77-2

1-((4-chlorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2915641
CAS No.: 946281-77-2
M. Wt: 437.86
InChI Key: SDISSGDWDROXDI-UHFFFAOYSA-N
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Description

1-((4-Chlorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a piperidine ring, a sulfonyl group, and an isoxazole moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidine core. The sulfonyl group is introduced through a sulfonylation reaction, followed by the attachment of the isoxazole ring via a coupling reaction. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and automated synthesis platforms can also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and amines.

Major Products Formed:

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic applications are being investigated, particularly in the treatment of inflammatory and autoimmune diseases.

  • Industry: It can be used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The sulfonyl group and the isoxazole ring play crucial roles in its interaction with these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

  • 4-Chlorobenzenesulfonamide

  • N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

  • 1-(4-Chlorophenyl)sulfonylproline

Uniqueness: This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties. Its ability to interact with multiple targets makes it a versatile candidate for various applications.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O5S/c18-12-1-3-13(4-2-12)29(25,26)23-9-6-11(7-10-23)15(24)20-17-22-21-16(27-17)14-5-8-19-28-14/h1-5,8,11H,6-7,9-10H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDISSGDWDROXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=NO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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